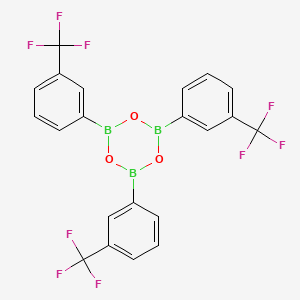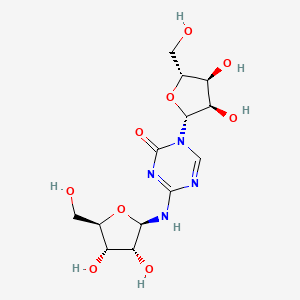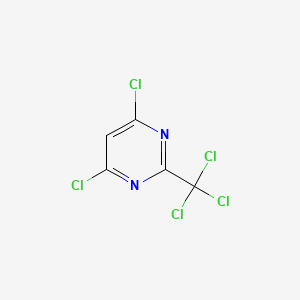
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, is a derivative of boroxine, a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin typically involves the reaction of boronic acids with fluorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boroxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity boroxin derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boroxin derivatives into boranes or other reduced forms.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(3,4,5-trifluorophenyl)boroxin: Another fluorinated boroxin derivative with similar structural properties.
Trimethylboroxine: A simpler boroxin derivative used in various chemical applications.
Triphenylboroxine: Known for its use in organic synthesis and materials science.
Uniqueness
What sets 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin apart is its specific substitution pattern with alpha,alpha,alpha-fluoro-m-tolyl groups, which imparts unique electronic and steric properties. These properties can enhance its reactivity and stability in various chemical reactions, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
2265-38-5 |
|---|---|
Formule moléculaire |
C21H12B3F9O3 |
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H |
Clé InChI |
BPXVEDGZHWALCO-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)

![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)



![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)

